molecular formula C10H9ClFNO3 B7459966 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid

3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid

Cat. No. B7459966
M. Wt: 245.63 g/mol
InChI Key: JELFSPLYETZAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid, also known as CF3, is a chemical compound used in scientific research applications. CF3 is a derivative of the non-essential amino acid proline, and it has been found to have several biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid involves the reaction of 4-chloro-2-fluorobenzoic acid with propanoic acid, followed by the addition of an amino group to the resulting product.

Starting Materials
4-chloro-2-fluorobenzoic acid, propanoic acid, ammonia

Reaction
Step 1: 4-chloro-2-fluorobenzoic acid is reacted with propanoic acid in the presence of a dehydrating agent, such as thionyl chloride, to form 3-(4-chloro-2-fluorobenzoyl)propanoic acid., Step 2: The resulting product from step 1 is then reacted with ammonia in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid.

Mechanism Of Action

The mechanism of action of 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid is not fully understood. However, it is believed that 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has also been found to modulate the activity of several signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Biochemical And Physiological Effects

3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to have several biochemical and physiological effects. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been shown to reduce blood glucose levels in animal models of type 2 diabetes by inhibiting the activity of DPP-4. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has also been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of POP. Additionally, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to modulate the immune response by inhibiting the activity of T-cell activation.

Advantages And Limitations For Lab Experiments

3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has also been found to have high selectivity for its target enzymes, making it a valuable tool for enzyme inhibition studies. However, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to have some toxicity in animal models, which can limit its use in in vivo studies.

Future Directions

There are several future directions for research on 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid. One area of research is the development of 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid-based drugs for the treatment of type 2 diabetes and Alzheimer's disease. Another area of research is the identification of new enzymes that are inhibited by 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid. Additionally, future research could focus on the development of new synthesis methods for 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid that improve its solubility and reduce its toxicity. Overall, 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Scientific Research Applications

3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been used in several scientific research applications, including drug discovery and development, enzyme inhibition studies, and as a substrate for enzymatic reactions. 3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid has been found to inhibit the activity of several enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). Inhibition of these enzymes has been linked to the treatment of several diseases, including type 2 diabetes and Alzheimer's disease.

properties

IUPAC Name

3-[(4-chloro-2-fluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-6-1-2-7(8(12)5-6)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELFSPLYETZAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.